Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1H-Indol-2-ylboronic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1H-Indol-2-ylboronic Acid
Executive Summary
1H-Indol-2-ylboronic acid (CAS 143369-93-7) is a high-value heterocyclic building block used in the synthesis of indole-functionalized small molecules, particularly in medicinal chemistry for kinase inhibitors and CNS-active agents. However, its utility is frequently compromised by its inherent instability—specifically its rapid protodeboronation under the basic aqueous conditions typical of Suzuki-Miyaura cross-couplings.
This technical guide provides a comprehensive physicochemical profile of the reagent, elucidates the mechanism of its decomposition, and establishes field-proven protocols to maximize synthetic success. It moves beyond standard data sheets to offer a "handling manual" for researchers navigating the challenges of C2-indolyl metallation.
Molecular Identity & Physicochemical Baseline
While often listed in catalogs as a standard reagent, 1H-Indol-2-ylboronic acid exhibits significant physicochemical volatility compared to its C3-isomer or phenylboronic acid analogs.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (1H-Indol-2-yl)boronic acid | |
| CAS Number | 143369-93-7 | Note:[1][2][3][4][5][6][7] CAS 475102-13-7 refers to the N-Boc protected derivative. |
| Molecular Weight | 160.97 g/mol | |
| Appearance | Beige to light brown solid | Darkens upon oxidation/decomposition. |
| Melting Point | Decomposes >110°C | Free acid rarely exhibits a clean MP; N-Boc derivatives melt ~112-116°C. |
| Solubility | DMSO, DMF, MeOH, Acetone | Poor solubility in water and non-polar hydrocarbons (Hexane). |
| pKa (Acid) | ~8.8 (Boronic -OH) | Critical: Indole C3 protonation occurs at much lower pH, triggering decomposition. |
| Storage | -20°C, Inert Atmosphere | Hygroscopic and prone to oxidative deboronation. |
Stability Profile: The Protodeboronation Challenge
The primary failure mode when using 1H-Indol-2-ylboronic acid is protodeboronation . Unlike phenylboronic acids, 2-heteroaryl boronates are electronically predisposed to hydrolytic C-B bond cleavage.
Mechanistic Insight
The indole ring is electron-rich. In the presence of water and heat (or mild acid), the C3 position acts as a nucleophile, accepting a proton. This disrupts aromaticity and creates a Wheland intermediate (indolenine species) that rapidly ejects the boron moiety to restore aromaticity, yielding unsubstituted indole.
Diagram 1: Protodeboronation Mechanism
The following diagram illustrates the decomposition pathway that researchers must avoid.
Caption: Mechanism of acid/base-mediated protodeboronation. The electron density at C3 facilitates protonation, leading to rapid loss of the boronic acid group.
Synthetic Reactivity & Optimization Protocols
To successfully couple 1H-Indol-2-ylboronic acid, one must suppress the C3-protonation pathway described above. This requires specific modifications to standard Suzuki-Miyaura protocols.
Strategy A: N-Protection (Recommended)
Masking the indole nitrogen with an electron-withdrawing group (EWG) such as Boc (tert-butoxycarbonyl) or Tos (Tosyl) significantly reduces the electron density at C3, thereby retarding protodeboronation.
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Reagent: Use N-Boc-indole-2-boronic acid (CAS 475102-13-7) instead of the free acid.
-
Benefit: Increases half-life in aqueous base from minutes to hours.
Strategy B: Anhydrous / Rapid Coupling
If the free acid must be used (e.g., to avoid a deprotection step), eliminate water or reduce reaction time.
-
Solvent System: Switch from Dioxane/H2O to anhydrous DMF or Dioxane with CsF (Cesium Fluoride) as the base.
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Heating: Use Microwave Irradiation (100-120°C for 10-30 min) to outcompete the decomposition rate.
Experimental Protocol: Optimized Suzuki Coupling
This protocol uses the N-Boc protected derivative to ensure reproducibility.
Materials:
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1-(tert-Butoxycarbonyl)-1H-indol-2-ylboronic acid (1.2 equiv)
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Aryl Bromide (1.0 equiv)[6]
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Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3 / XPhos
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K3PO4 (3.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed
Step-by-Step Workflow:
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Charge: Add aryl bromide, boronic acid, and base to a reaction vial equipped with a magnetic stir bar.
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Inert: Evacuate and backfill with Argon (3 cycles). Add Pd catalyst under positive Argon flow.
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Solvate: Add degassed Dioxane/Water mixture via syringe.
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React: Heat to 80°C (oil bath) or 100°C (Microwave). Monitor by LC-MS.
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Note: If using the free acid, limit heating to 60°C and check progress every 30 mins.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
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Purification: Flash chromatography (Hexane/EtOAc).
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Deprotection (if Boc used): Treat purified product with TFA/DCM (1:4) at RT for 1 hour to reveal the free indole.
Diagram 2: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal coupling route based on substrate stability and reagent choice.
Applications in Drug Discovery[3]
The 1H-Indol-2-yl moiety is a privileged pharmacophore. Unlike the naturally occurring C3-substituted indoles (e.g., Tryptophan, Serotonin), C2-substituted indoles often serve as:
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Allosteric Modulators: Inducing conformational changes in G-protein coupled receptors (GPCRs).
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Kinase Inhibitors: The C2-aryl bond provides a rigid vector to access hydrophobic pockets in ATP-binding sites.
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Fluorescent Probes: Extended conjugation at C2 alters the photophysical properties, useful for biological imaging.
Key Precaution: When designing libraries around this scaffold, avoid storing stock solutions of the boronic acid in wet DMSO for prolonged periods. Fresh preparation or the use of pinacol esters is mandatory for reliable HTS (High-Throughput Screening) data.
References
-
PubChem. (2025).[8] 1H-Indol-2-ylboronic acid (Compound CID 22567358).[8] National Library of Medicine. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Cubinak, M., et al. (2019). Indolylboronic Acids: Preparation and Applications.[4][9] Molecules, 24(19), 3523. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid | 475102-14-8 [sigmaaldrich.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. 1H-Indol-2-ylboronic acid | C8H8BNO2 | CID 22567358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
